molecular formula C10H11N3O B13195149 2-(3-Methoxyphenyl)-1H-imidazol-4-amine

2-(3-Methoxyphenyl)-1H-imidazol-4-amine

Cat. No.: B13195149
M. Wt: 189.21 g/mol
InChI Key: YEQSQUOLYBTINY-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1H-imidazol-4-amine is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1H-imidazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyaniline with glyoxal in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions, resulting in the formation of the imidazole ring.

Another approach involves the use of a one-pot synthesis method, where 3-methoxybenzaldehyde, ammonium acetate, and glyoxal are reacted together in a suitable solvent under reflux conditions. This method offers the advantage of simplicity and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1H-imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols; typically carried out in polar aprotic solvents.

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Reduced imidazole derivatives

    Substitution: Substituted imidazole derivatives

Scientific Research Applications

2-(3-Methoxyphenyl)-1H-imidazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)benzimidazole-4-carboxamide
  • 3-Methoxyphenylacetic acid
  • 2-(3-Methoxyphenyl)ethylamine

Comparison

Compared to other similar compounds, 2-(3-Methoxyphenyl)-1H-imidazol-4-amine is unique due to its specific imidazole structure and the presence of the methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. For example, its imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-(3-methoxyphenyl)-1H-imidazol-5-amine

InChI

InChI=1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)10-12-6-9(11)13-10/h2-6H,11H2,1H3,(H,12,13)

InChI Key

YEQSQUOLYBTINY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(N2)N

Origin of Product

United States

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